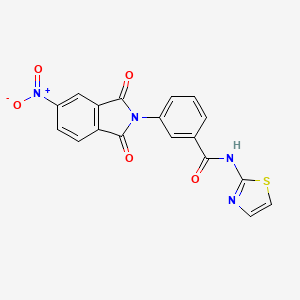![molecular formula C21H24N4O3 B5024838 1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)
1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MP-10 is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. It has been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. MP-10 has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MP-10 has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related disorders. MP-10 has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MP-10 in lab experiments is its potential therapeutic applications. MP-10 has been found to exhibit a wide range of biochemical and physiological effects, which may be beneficial in the treatment of various disorders. However, one limitation of using MP-10 in lab experiments is its potential toxicity. MP-10 has been found to have toxic effects at high doses, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MP-10. One potential direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of various neurological disorders. Another potential direction is to investigate the potential toxicity of MP-10 and to develop safer derivatives of the compound. Additionally, further research could be conducted to investigate the potential use of MP-10 in combination with other drugs or therapies.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-methoxyphenylacetic acid with 4-(2-pyridinyl)piperazine and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS) and triethylamine. The resulting product is then treated with pyrrolidine to obtain MP-10.
Applications De Recherche Scientifique
MP-10 has been extensively studied in scientific research for its potential therapeutic applications. It has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. MP-10 has also been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-28-18-7-5-17(6-8-18)25-15-16(14-20(25)26)21(27)24-12-10-23(11-13-24)19-4-2-3-9-22-19/h2-9,16H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDGISBYLBBQHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
amino]methyl}phenol](/img/structure/B5024772.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)
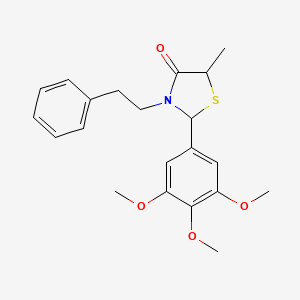
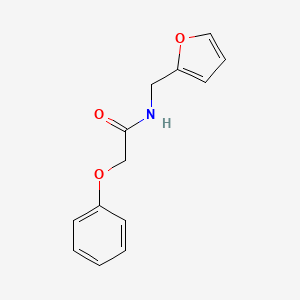
![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![sec-butyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024819.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
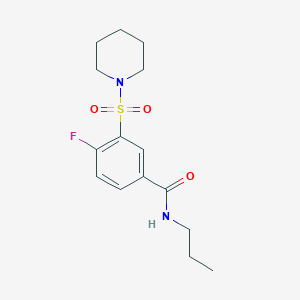
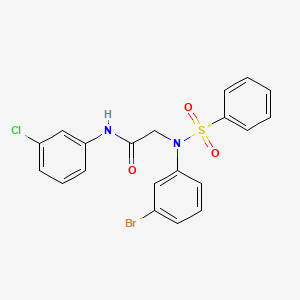
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
